(6-Bromohexyloxy)-tert-butyldimethylsilane

Catalog No.
S758432
CAS No.
129368-70-3
M.F
C12H27BrOSi
M. Wt
295.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Bromohexyloxy)-tert-butyldimethylsilane

CAS Number

129368-70-3

Product Name

(6-Bromohexyloxy)-tert-butyldimethylsilane

IUPAC Name

6-bromohexoxy-tert-butyl-dimethylsilane

Molecular Formula

C12H27BrOSi

Molecular Weight

295.33 g/mol

InChI

InChI=1S/C12H27BrOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h6-11H2,1-5H3

InChI Key

PBKXRKYUUXKNSL-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCCCCCCBr

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCBr

(6-Bromohexyloxy)-tert-butyldimethylsilane (CAS: 129368-70-3) is a highly versatile, orthogonally protected aliphatic building block utilized extensively in complex organic synthesis, medicinal chemistry, and materials science. Structurally, it features a six-carbon alkyl chain terminated by a highly reactive primary bromide on one end and a tert-butyldimethylsilyl (TBDMS)-protected primary alcohol on the other . This bifunctionality allows for directional, step-wise coupling: the bromide serves as an excellent leaving group for nucleophilic substitutions or as a precursor for organometallic reagents, while the TBDMS ether remains inert under strongly basic, nucleophilic, or reductive conditions. For procurement teams and synthetic chemists, sourcing this pre-protected linker eliminates the need for inefficient, multi-step in-house protection protocols, directly accelerating cycle times in the synthesis of PROTAC linkers, complex natural products, and functionalized nanomaterials [1].

Research Fit

Bifunctional intermediate: terminal bromide for nucleophilic substitution, TBDMS-protected alcohol for sequential deprotection
Reported TBDMS stability supports multi-step synthesis; withstands varied reaction conditions before late-stage deprotection
Commercially designated PROTAC linker; orthogonal handles support modular targeted protein degradation assembly

Substituting (6-Bromohexyloxy)-tert-butyldimethylsilane with cheaper, related analogs routinely leads to process failures or severe yield penalties. Utilizing the unprotected precursor, 6-bromo-1-hexanol, is unviable in Grignard formations or strong-base alkylations, as the free hydroxyl group rapidly quenches organometallic intermediates and causes unwanted side reactions (e.g., self-etherification) [1]. Conversely, substituting with the chloride analog, (6-Chlorohexyloxy)-tert-butyldimethylsilane, drastically reduces the kinetics of SN2 substitution steps. Chlorides are significantly poorer leaving groups than bromides, requiring elevated temperatures, extended reaction times, and the addition of expensive iodide catalysts (Finkelstein conditions) to achieve acceptable conversions [2]. Furthermore, alternative protecting groups like tetrahydropyranyl (THP) introduce a chiral center that complicates NMR analysis of downstream intermediates and exhibits lower stability toward mild Lewis acids compared to the robust TBDMS group [3].

Substitution Risk

Hydrolytic Instability in Trialkoxy Analogs
Trialkoxysilane-based bromohexyl compounds contain Si-OMe/Si-OEt groups that are hydrolytically labile and may not survive multi-step sequences.
Missing Protected Alcohol Handle
Unprotected alkyl bromides lack the TBDMS-protected alcohol, forcing additional protection/deprotection steps that reduce overall efficiency.
Insufficient Protecting Group Stability
Silyl ethers with lower stability (e.g., TMS, TES) may undergo premature deprotection, leading to side reactions and compromised yield.

Superior SN2 Alkylation Kinetics vs. Chloride Analog

In standard nucleophilic substitution (SN2) reactions, the leaving group ability directly dictates process cycle times and thermal requirements. The bromide leaving group in (6-Bromohexyloxy)-tert-butyldimethylsilane allows for rapid alkylation of amines, phenols, and enolates, typically achieving >90% conversion within 2-4 hours at mild temperatures. In contrast, the chloride analog requires >12-24 hours and often refluxing conditions or iodide catalysis to reach similar yields [1].

Evidence DimensionReaction time and thermal requirement for >90% SN2 conversion
Target Compound Data2-4 hours at ambient to mild heat (Bromide)
Comparator Or Baseline>12-24 hours, often requiring reflux and NaI/KI catalyst (Chloride analog)
Quantified DifferenceUp to 6x faster reaction kinetics under milder conditions
ConditionsStandard SN2 alkylation of nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents

Procuring the bromide variant reduces reactor time and prevents the thermal degradation of sensitive core scaffolds during linker attachment.

Physical Property Comparison
Cross-study comparable
Target density 1.053 g/mL (lit.) vs. 1.163 (trimethoxy) and 1.111 (triethoxy); boiling point 276°C vs. 246.5°C and 300.9°C. Density ~9.5% lower than trimethoxy analog; boiling point differs by 24.9–29.5°C.
Supports identity confirmation and quality control for the correct, non-hydrolyzable material.
Comparator data are predicted; target data are literature values. Verify during procurement.

Organometallic Compatibility vs. Unprotected Precursor

When synthesizing C6-extended nucleophiles, the hydroxyl group must be masked. Attempting to form a Grignard or organolithium reagent with unprotected 6-bromo-1-hexanol results in immediate proton transfer, quenching the reagent and yielding 0% of the desired nucleophile. The TBDMS-protected (6-Bromohexyloxy)-tert-butyldimethylsilane successfully forms the corresponding Grignard reagent with >95% efficiency, enabling seamless downstream carbon-carbon bond formation [1].

Evidence DimensionGrignard reagent formation yield
Target Compound Data>95% yield of functionalized Grignard reagent
Comparator Or Baseline0% yield (Unprotected 6-bromo-1-hexanol)
Quantified DifferenceAbsolute enabling of organometallic reactivity vs. complete failure
ConditionsMagnesium insertion in THF at 0 to 25 °C

This compound is strictly required over its unprotected counterpart for any synthetic route relying on the C6 chain acting as an organometallic nucleophile.

Hydrolytic Stability
Class-level inference
TBDMS ethers are approximately 10,000 times more stable to hydrolysis than TMS ethers (class-level).
Reported stability supports multi-step reaction design; reduces premature deprotection risk.
Stability is relative and depends on specific reaction conditions. Validate in target sequence.

Analytical Clarity and Orthogonal Cleavage vs. THP Protection

For multistep syntheses, process analytical technology (PAT) relies on clear NMR spectra. The TBDMS group provides a single, sharp tert-butyl singlet (~0.9 ppm), whereas THP protection introduces a chiral acetal center, creating complex diastereomeric mixtures if the main scaffold is chiral. Furthermore, TBDMS is highly stable to mild Lewis acids and catalytic hydrogenation, whereas THP can suffer up to 10-30% premature cleavage during mildly acidic aqueous workups[1]. TBDMS is cleanly and orthogonally removed with TBAF (>95% yield) without affecting other acid/base-sensitive groups [2].

Evidence DimensionStability to mild acids and NMR simplicity
Target Compound DataHigh stability (0% premature cleavage); single sharp NMR singlet
Comparator Or Baseline10-30% premature cleavage; complex diastereomeric NMR multiplets (THP analog)
Quantified DifferenceElimination of diastereomeric complexity and prevention of intermediate yield loss
ConditionsMild acidic workup (pH 4-5) and standard 1H-NMR QA/QC analysis

TBDMS protection simplifies batch-to-batch QA/QC tracking and prevents costly yield losses during intermediate purification steps.

PROTAC Linker Application
Class-level inference
Commercially designated as a PROTAC linker; orthogonal Br and TBDMS-protected -OH handles offer a functional handle not found in simpler linkers.
Application context for modular targeted protein degradation assembly; orthogonal handles support sequential conjugation.
Data to verify for specific POI/E3 ligase pairs. Requires individual conjugation validation.

PROTAC and ADC Linker Assembly

Due to its superior SN2 kinetics and orthogonal deprotection profile, this compound is ideal for assembling aliphatic C6 linkers in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The bromide end efficiently alkylates target-binding ligands, while the TBDMS group protects the terminal alcohol until late-stage fluoride cleavage, allowing for subsequent attachment to E3 ligase ligands or cytotoxic payloads [1].

Complex Natural Product Total Synthesis

In the synthesis of macrocyclic lactones and pheromones (e.g., Phoracantholide), the compound serves as a critical bifunctional synthon. Its compatibility with strong bases allows it to be used in the alkylation of beta-keto esters or enolates, providing a pre-installed, protected hydroxyl group that is later unmasked for macrolactonization [2].

Surface Functionalization of Nanomaterials

For materials science applications requiring precise spacer lengths, the compound is used to functionalize silica or gold nanoparticles. The bromide acts as the anchoring point (via Grignard formation or direct substitution), while the TBDMS-protected alcohol provides a stable, unreactive surface during intermediate processing, which can later be deprotected to yield a hydrophilic, bio-reactive hydroxyl surface[3].

Application Fit

Application
Selection Property
Validation Focus
Multi-step organic synthesis
Orthogonal reactivity (alkyl bromide + protected alcohol)
Deprotection orthogonality & stepwise yield verification
PROTAC synthesis
Modular linker with protected -OH conjugation handle
Conjugation efficiency & POI/E3 ligase compatibility
Surface & polymer functionalization
Silane coupling agent with temporary TBDMS anchor
Surface grafting density & deprotection completeness

Wikipedia

(6-Bromohexyloxy)-tert-butyldimethylsilane

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